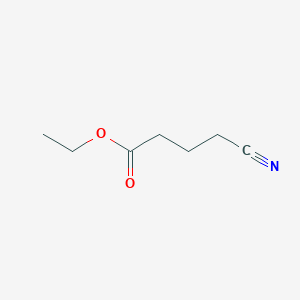

Ethyl 4-cyanobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-10-7(9)5-3-4-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXXCVVSJXZBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451157 | |

| Record name | Ethyl 4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10444-38-9 | |

| Record name | Ethyl 4-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Academic Synthesis of Ethyl 4 Cyanobutanoate and Its Advanced Derivatives

Established Synthetic Routes to Ethyl 4-cyanobutanoate

Alkylation Reactions via Enolate Intermediates

A primary and versatile method for synthesizing substituted β-cyanoesters like this compound involves the alkylation of enolates. 182.160.97fiveable.me This approach leverages the nucleophilic character of the enolate, which is generated from a suitable precursor by deprotonation with a base. The resulting enolate then undergoes a nucleophilic substitution reaction with an appropriate alkylating agent. 182.160.97

The choice of base, solvent, and reaction temperature is critical for controlling the regioselectivity and minimizing side reactions. fiveable.me For instance, the use of a strong, non-nucleophilic base such as sodium hydride is common for generating the enolate. The reaction is typically carried out in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which effectively solvate the counter-ion of the enolate. fiveable.me Low temperatures, often around -78°C, are frequently employed to favor the formation of the kinetic enolate, leading to a specific regioisomer. fiveable.me

A common precursor for such alkylations is ethyl cyanoacetate. Its enolate can be alkylated with a suitable electrophile to introduce the desired side chain. For example, the synthesis of ethyl 2-benzoyl-4-cyanobutanoate can be achieved through the alkylation of ethyl benzoylacetate. diva-portal.org

| Parameter | Influence on the Reaction | Common Examples |

|---|---|---|

| Base | Determines the extent and position of deprotonation (kinetic vs. thermodynamic control). | Sodium hydride (NaH), Lithium diisopropylamide (LDA) |

| Solvent | Affects enolate aggregation, reactivity, and selectivity. fiveable.me | Tetrahydrofuran (THF), Dimethylformamide (DMF) fiveable.me |

| Temperature | Controls the formation of kinetic versus thermodynamic products. fiveable.me | -78°C for kinetic control fiveable.me |

| Alkylating Agent | Introduces the desired alkyl group. Reactivity follows the order I > Br > Cl. | Alkyl halides (e.g., ethyl bromoacetate) dal.ca |

Esterification of 4-Cyanobutanoic Acid

Another fundamental route to this compound is the direct esterification of 4-cyanobutanoic acid. oup.com This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. oup.com

A noteworthy method for producing the precursor, 4-cyanobutanoic acid, is through the electrochemical oxidation of amino acids. rsc.org This process offers a potential avenue from renewable feedstocks. For example, certain amino acids can be electrochemically converted to their corresponding α-keto acids, which can then be further transformed. rsc.org While direct electrochemical synthesis of 4-cyanobutanoic acid from a specific amino acid is a complex area of research, the electrochemical conversion of biomass-derived acids into amino acids has been demonstrated, highlighting the potential of electrosynthesis in generating valuable chemical building blocks. rsc.org

Analogous Synthetic Strategies from Related Cyanoester Derivatives

The synthetic toolbox for accessing cyanoesters extends beyond the direct synthesis of this compound to include strategies that produce a variety of related derivatives.

Decarboxylative Coupling Reactions in Cyanoester Synthesis

Transition metal-catalyzed decarboxylative coupling reactions have emerged as a powerful method for forming new carbon-carbon bonds. rsc.orgnih.gov This strategy utilizes carboxylic acids as readily available and stable starting materials. researchgate.net In this context, a suitable carboxylic acid derivative can be coupled with another molecule, with the concurrent loss of carbon dioxide, to form a more complex product. rsc.org

While direct decarboxylative cyanation to form a cyanoester is a specific application, the broader field of decarboxylative cross-coupling provides a versatile platform for synthesizing a wide range of substituted esters. rsc.orgnih.govresearchgate.net These reactions are often catalyzed by transition metals such as palladium, copper, or nickel. researchgate.netfrontiersin.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. frontiersin.org For instance, copper-catalyzed decarboxylative coupling of alkynoic acids with haloarenes has been developed for the synthesis of internal alkynes. frontiersin.org

| Metal Catalyst | Advantages | Common Substrates |

|---|---|---|

| Palladium | High efficiency and functional group tolerance. frontiersin.org | Aryl halides, carboxylic acids frontiersin.org |

| Copper | Lower cost compared to palladium. frontiersin.org | Alkynoic acids, aryl halides frontiersin.org |

| Nickel | Effective for C(sp2)-C(sp3) bond formation. researchgate.net | Alkyl carboxylic acids, aryl halides researchgate.net |

Chemoenzymatic and Biocatalytic Pathways to Related Chiral Cyanoester Precursors

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of chemoenzymatic and biocatalytic methods. core.ac.uknih.govnih.gov These approaches utilize the high selectivity of enzymes to produce chiral molecules that are difficult to obtain through traditional chemical synthesis. core.ac.uknih.gov

Ene-reductases, for example, have been successfully employed in the asymmetric bioreduction of β-cyanoacrylate esters to produce chiral β-cyano esters. nih.govacs.org This method provides an alternative to metal-dependent hydrogenation. nih.gov By carefully selecting the enzyme and engineering the substrate, it is possible to access both enantiomers of the desired product with high conversion and enantiomeric excess. nih.govacs.org For instance, the reduction of (E)-β-cyanoacrylate esters generally yields the (S)-products, while the (Z)-analogues often give the (R)-products. nih.gov

Furthermore, lipases are another class of enzymes widely used in the synthesis of chiral esters through kinetic resolution of racemic mixtures. nih.govacs.org These enzymatic methods are often carried out under mild reaction conditions, reducing the risk of isomerization and other side reactions. core.ac.uknih.gov

Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. sigmaaldrich.commun.cascispace.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing catalysis. sigmaaldrich.comacs.org

In the context of this compound synthesis, several green chemistry principles can be applied:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. acs.org Catalytic methods, such as esterification with a solid acid catalyst or decarboxylative couplings, are generally more atom-economical than stoichiometric reactions. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org Biocatalysts, such as enzymes, are particularly attractive as they are biodegradable, operate under mild conditions, and can be highly selective, often eliminating the need for protecting groups. scispace.comacs.org

Use of Renewable Feedstocks : Exploring routes from biomass-derived starting materials, such as the electrochemical conversion of amino acids, aligns with the principle of using renewable resources. sigmaaldrich.com

Safer Solvents : The choice of solvent has a significant impact on the environmental footprint of a process. Efforts are made to replace hazardous solvents with greener alternatives like water, or to conduct reactions under solvent-free conditions. mun.ca

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, utilizing microwave energy to accelerate chemical reactions from hours to mere minutes. researchgate.netconicet.gov.ar Unlike conventional heating where heat is transferred inefficiently through convection, microwave irradiation generates heat volumetrically by direct interaction with polar molecules in the reaction mixture. researchgate.net This leads to rapid, uniform heating, minimizing the formation of byproducts and often enhancing product yields. researchgate.netresearchgate.net

The synthesis of nitriles, including aliphatic esters like this compound, can be significantly expedited using this technology. A plausible microwave-assisted route involves the nucleophilic substitution of a suitable precursor, such as ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate), with a cyanide source like potassium or sodium cyanide. In a typical procedure, the reactants are mixed in a high-boiling point polar solvent (e.g., DMF, DMSO) and subjected to microwave irradiation in a sealed vessel. The high temperatures and pressures achieved rapidly drive the reaction to completion. asianpubs.org

Research into microwave-assisted cyanation has demonstrated its effectiveness, particularly for aryl halides, which are often less reactive than their alkyl counterparts. ias.ac.insioc-journal.cn For instance, palladium-catalyzed cyanation of aryl halides has been achieved in as little as 50 minutes under microwave irradiation, compared to 48 hours required for conventional thermal heating. ias.ac.in These findings underscore the potential for dramatic rate enhancements when applying microwave technology to the synthesis of cyano compounds. While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the principles derived from related transformations are directly applicable.

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyanation Reactions

| Reaction Type | Catalyst/Reagent | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|---|

| Cyanide-free Aryl Nitrile Synthesis | Pd(OAc)2/DPPF | 48 h | 50 min | Substantial rate increase | ias.ac.in |

| Quinolone Synthesis | None (Thermolysis) | Many hours | Few minutes | High yields, rapid | conicet.gov.ar |

| Dichloroquinoline Synthesis | POCl3 | Not specified | 50 s | Fast, one-pot | asianpubs.org |

Ultrasound-Mediated Reaction Enhancements

Sonochemistry, the application of ultrasound to chemical reactions, offers another non-traditional energy source for enhancing synthetic efficiency. ekb.eg The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. ekb.eg This collapse generates localized hot spots with transient temperatures of ~5000 K and pressures of ~1000 atm, leading to a massive acceleration of reaction rates. ekb.eg

For the synthesis of this compound, an ultrasound-mediated approach would likely involve the sonication of a mixture of ethyl 4-halobutanoate and a cyanide salt in a suitable solvent. The intense mixing and energy provided by cavitation would disrupt the crystal lattice of the salt and enhance mass transfer between the reactants, accelerating the nucleophilic substitution. The use of ultrasound has proven effective in synthesizing complex α-(arylamino)acetonitrile derivatives, reducing reaction times from 72 hours to just 30 minutes. beilstein-journals.org This demonstrates the broad applicability of sonochemistry for creating C-CN bonds efficiently.

Table 2: Impact of Ultrasound on Reaction Efficiency

| Reaction | Conditions | Conventional Time | Ultrasound Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydration of Nitriles | KOtBu, t-BuOH/H2O | 16 h | 60 min | 80% | sid.ir |

| Strecker Synthesis of α-(arylamino)acetonitriles | TMSCN, PEG | 72 h | 30 min | High Purity | beilstein-journals.org |

| Synthesis of Pyrano[2,3-c]pyrazole Derivatives | Mn/ZrO2, aq. ethanol | 1 h | 10 min | 98% (vs 83%) | rsc.org |

Electrochemical Synthesis Approaches for Cyano-containing Compounds

Electrochemical synthesis represents a powerful and inherently green approach to chemical transformations, using electrical current as a traceless reagent to drive oxidation and reduction reactions. mdpi.comresearchgate.net This methodology avoids the need for stoichiometric chemical oxidants or reducing agents, minimizing waste and often allowing for reactions under mild, ambient conditions. organic-chemistry.org Electrosynthesis has emerged as a viable alternative for constructing a wide range of organic molecules, including various cyano-containing compounds. researchgate.net

Several electrochemical strategies for cyanation have been developed. These include:

Cyanation of Alcohols: Alcohols can be converted directly into nitriles electrochemically. bohrium.comnih.gov This method often involves an iodide-mediated process where an alkoxyphosphonium intermediate is generated and subsequently undergoes nucleophilic substitution by a cyanide source. bohrium.comnih.gov This approach is notable for its mild conditions and tolerance of various functional groups.

C-H Bond Cyanation: Direct functionalization of C-H bonds is a highly desirable synthetic strategy. Electrochemical methods have been developed for the C-H cyanation of electron-rich arenes and heteroarenes using simple cyanide salts in an undivided cell. researchgate.net More advanced methods enable the cyanation of imine C-H bonds using acetonitrile (B52724) as both the solvent and a non-toxic cyanide source precursor. chemrxiv.org

A potential electrochemical synthesis of this compound could start from ethyl 4-hydroxybutanoate, applying the principles of alcohol cyanation. bohrium.comnih.gov Alternatively, advanced C-H functionalization methods could theoretically be adapted to suitable precursors. The versatility and mildness of electrosynthesis make it an attractive modern approach for producing cyano-functionalized molecules. organic-chemistry.orgacs.org

Table 3: Overview of Electrochemical Cyanation Methodologies

| Method | Substrate Type | Cyanide Source | Key Features | Reference |

|---|---|---|---|---|

| Iodide-Mediated | Alcohols | Cyanide Nucleophile | Replaces azo-type reagents; mild conditions | bohrium.comnih.gov |

| C-H Cyanation | Electron-Rich Arenes | NaCN | Proceeds at room temperature in a simple undivided cell | researchgate.net |

| C-H Cyanation | Imine Derivatives | Acetonitrile | Catalyst-free; non-toxic cyanide source | chemrxiv.org |

| Paired Electrolysis | Diaryl Diselenides | KSCN | Chemical oxidant-free; forms aryl selenocyanates | mdpi.com |

| C-N Bond Cleavage | Trimethylammonium Salts | Tosyl Cyanide (TsCN) | Avoids external reducing agents; high functional group compatibility | organic-chemistry.org |

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Cyanobutanoate

Fundamental Reaction Pathways and Functional Group Interconversions

The chemical behavior of ethyl 4-cyanobutanoate is largely dictated by the reactivity of its nitrile and ester moieties. Strategic manipulation of reaction conditions allows for the selective transformation of one group while preserving the other, or the simultaneous reaction of both to form cyclic structures.

The selective reduction of either the nitrile or the ester group in this compound is a key transformation that provides access to valuable synthetic intermediates such as amino alcohols, lactams, and diols. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Catalytic hydrogenation is a powerful tool for these selective reductions. The choice of catalyst and conditions can direct the hydrogenation towards the nitrile or, less commonly, the ester group. For instance, in a study on the closely related compound ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, it was demonstrated that the selectivity of the reduction is highly dependent on the catalyst used. researchgate.net This principle can be extended to this compound, where different catalysts would be expected to yield either the corresponding amino-ester or the hydroxy-nitrile.

Below is a table summarizing common catalytic systems used for the selective reduction of nitriles in the presence of esters:

| Catalyst | Reagent/Conditions | Product from this compound | Selectivity |

| Raney Nickel (Ra-Ni) | H₂, pressure, heat | Ethyl 5-aminopentanoate | High for nitrile |

| Palladium on Carbon (Pd/C) | H₂, various conditions | Ethyl 5-aminopentanoate | Good for nitrile |

| Platinum(IV) oxide (PtO₂) | H₂, acidic conditions | Ethyl 5-aminopentanoate | High for nitrile |

| Rhodium on Alumina (Rh/Al₂O₃) | H₂, specific conditions | Ethyl 5-aminopentanoate | High for nitrile |

Conversely, the reduction of the ester group in the presence of a nitrile is more challenging. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both functional groups. However, under carefully controlled conditions, some selectivity may be achieved.

The nitrile group of this compound is a versatile functional handle for the synthesis of various nitrogen-containing compounds. The most common transformation is its reduction to a primary amine, yielding ethyl 5-aminopentanoate. nih.gov This transformation can be achieved through catalytic hydrogenation as mentioned previously, or by using chemical reducing agents.

The resulting ethyl 5-aminopentanoate is a particularly interesting intermediate as it can undergo spontaneous or induced intramolecular cyclization to form piperidin-2-one, a six-membered lactam. This intramolecular amidation is a key step in the synthesis of various piperidine (B6355638) derivatives, which are common scaffolds in pharmaceuticals. nih.govnih.gov

The nitrile group can also be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate. lumenlearning.comlibretexts.orglibretexts.orgyoutube.com Acid-catalyzed hydrolysis of this compound would lead to the formation of pentanedioic acid monoethyl ester.

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com This provides a route to introduce a new carbon-carbon bond at the terminal position of the butanoate chain.

Detailed Mechanistic Investigations of Reactions Involving this compound

The study of reaction mechanisms involving this compound provides a deeper understanding of its reactivity and allows for the prediction and control of reaction outcomes.

While this compound itself is not typically a substrate for SN2 reactions at its saturated carbon chain, the principles of SN2 reactions are highly relevant to its synthesis. The compound is commonly prepared through a nucleophilic substitution reaction where a cyanide ion acts as the nucleophile, displacing a leaving group (e.g., a halide) from an ethyl 4-halobutanoate. This reaction proceeds via a classic SN2 mechanism. docbrown.infochemguide.co.uk

The rate of this SN2 reaction is influenced by the nature of the leaving group (I > Br > Cl), the solvent, and the temperature. The reaction is bimolecular, with the rate depending on the concentration of both the ethyl 4-halobutanoate and the cyanide salt. docbrown.info

The concept of Global Electron Density Transfer (GEDT) is crucial for understanding the feasibility and kinetics of polar organic reactions. In reactions involving cyanoesters like this compound, the electron-withdrawing nature of both the cyano and the ester groups significantly influences the electron density distribution within the molecule. This, in turn, affects its reactivity in polar reactions.

In a polar reaction, the flow of electron density from the nucleophile to the electrophile at the transition state leads to a stabilization of the system and a lowering of the activation energy. The magnitude of this GEDT is a key factor in determining the reaction rate. For cyanoesters, the presence of the electron-withdrawing groups enhances their electrophilic character, making them more susceptible to nucleophilic attack. This is particularly relevant in reactions such as cycloadditions or nucleophilic additions to the cyano group.

Mass spectrometry is a powerful tool for the structural elucidation of molecules like this compound, and understanding its fragmentation patterns is key. While specific studies on this compound are not widely available, the fragmentation of related beta-substituted propanoates has been investigated in detail using collision-induced dissociation (CID). nih.gov These studies have shown that multiple fragmentation mechanisms can compete, including decarboxylation and the formation of a substituent anion.

For this compound, which is a gamma-substituted butanoate, several fragmentation pathways can be predicted upon electron ionization. The molecular ion would be expected to undergo fragmentation characteristic of both ethyl esters and aliphatic nitriles. libretexts.orgacs.orgyoutube.com

Common fragmentation pathways for ethyl esters include the McLafferty rearrangement, leading to the loss of an alkene, and cleavage of the C-O bond of the ester. For aliphatic nitriles, loss of an alpha-hydrogen or cleavage of the alkyl chain are common.

A table of predicted major fragments for this compound in an electron ionization mass spectrum is presented below:

| m/z | Proposed Fragment | Origin |

| 141 | [C₇H₁₁NO₂]⁺˙ | Molecular Ion |

| 112 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 96 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 88 | [CH₂=C(OH)OCH₂CH₃]⁺˙ | McLafferty rearrangement |

| 74 | [CH₂(CH₂)₂CN]⁺ | Cleavage alpha to ester carbonyl |

| 41 | [CH₂CH₂CN]⁺ | Cleavage of the alkyl chain |

Ethyl 4 Cyanobutanoate As a Key Intermediate in Complex Molecule Synthesis

Building Block in Heterocyclic Compound Synthesis

The presence of two reactive functional groups allows Ethyl 4-cyanobutanoate and its derivatives to be key precursors in the formation of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Cyclization Reactions to Form Fused Ring Systems

The synthesis of fused heterocyclic systems often relies on strategic cyclization reactions. One powerful method to generate fused pyrrole-containing systems, such as pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines, is through the [3+2] cycloaddition of (iso)quinolinium ylides with dipolarophiles like fumaronitrile. nih.gov In these reactions, the ylides are generated in situ and act as 1,3-dipoles, reacting with the alkene to form the fused pyrrole (B145914) ring selectively. nih.gov The resulting structures are scaffolds for compounds with significant anticancer activity. nih.gov While not a direct cyclization of this compound itself, its core structure represents a synthon that can be elaborated into precursors for such intramolecular cyclization strategies, leading to complex, fused ring systems.

Applications in the Synthesis of Piperidinone Derivatives

Piperidinone scaffolds are prevalent in medicinal chemistry. Modern synthetic methods provide novel entries into this class of heterocycles. For instance, an organophotocatalysed [1+2+3] strategy has been developed for the modular synthesis of N-unprotected 2-piperidinones at room temperature. nih.gov This reaction forges two C-N bonds and one C-C bond sequentially in a single step from two different alkenes and an inorganic ammonium (B1175870) salt, which serves as the ammonia (B1221849) surrogate. nih.gov this compound can be envisioned as a precursor for such transformations. Through catalytic reduction, the nitrile group can be converted to a primary amine, which could then participate in cyclization reactions to form the piperidinone ring.

Precursors for Pyrrolidine (B122466) and Pyrrolinone Scaffolds

Derivatives of this compound are effective precursors for the synthesis of five-membered heterocyclic rings like pyrrolidines. The catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate, for example, can be selectively controlled to yield either a diamine or cyclized products. researchgate.net The choice of catalyst is crucial in determining the reaction outcome. Depending on the catalyst used, the reaction can be directed to form either a five-membered (pyrrolidine) or a six-membered heterocyclic ring in good yield. researchgate.net This selective reduction and subsequent intramolecular cyclization provide an efficient route to substituted pyrrolidine scaffolds, which are fundamental components of many natural products and pharmaceuticals. researchgate.net

Table 1: Catalytic Hydrogenation of an this compound Derivative for Heterocycle Synthesis This table summarizes the selective synthesis of different heterocyclic rings from a derivative of this compound based on the catalyst used.

View Data

| Starting Material | Catalyst | Product | Ring Size | Reference |

| Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate (Schiff base) | Specific heterogeneous catalysts | Pyrrolidine derivative | 5-membered | researchgate.net |

| Ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate (Schiff base) | Alternative heterogeneous catalysts | Piperidine (B6355638) derivative | 6-membered | researchgate.net |

Role in Natural Product Total Synthesis and Analogues

The chemical functionality of this compound also makes it an important starting material for producing chiral intermediates that are essential for the total synthesis of complex natural products and medicinally important analogues.

Stereoselective Synthesis of Chiral Intermediates

A significant application of this compound chemistry is in the stereoselective synthesis of chiral building blocks. A prominent example is the synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate, a key chiral intermediate for the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). nih.govresearchgate.net Both chemical and enzymatic methods have been developed to produce this optically pure compound. nih.govresearchgate.net

Enzymatic approaches are particularly effective and include the use of biocatalysts like carbonyl reductases, lipases, nitrilases, and halohydrin dehalogenases. nih.govresearchgate.net For example, the enantioselective reduction of the precursor, ethyl 4-cyano-3-oxobutanoate, can be achieved using whole-cell catalysts. The strain Bacillus pumilus Phe-C3 yields the desired (R)-enantiomer with an 89.8% yield and 98.5% enantiomeric excess (ee). researchgate.netscientific.net Another highly efficient enzymatic route employs a halohydrin dehalogenase to catalyze the conversion of ethyl (S)-4-chloro-3-hydroxybutanoate to the target molecule, achieving high conversion and yield. rsc.orgpatsnap.com

Table 2: Comparison of Enzymatic Methods for the Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate This table outlines various biocatalytic strategies to produce the chiral intermediate, highlighting the enzyme class, substrate, and reaction efficiency.

View Data

| Enzyme Class | Specific Enzyme/Strain | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Carbonyl Reductase | Bacillus pumilus Phe-C3 | Ethyl 4-cyano-3-oxobutanoate | 89.8% | 98.5% | researchgate.netscientific.net |

| Halohydrin Dehalogenase | HHDH-PL from Parvibaculum lavamentivorans DS-1 | Ethyl (S)-4-chloro-3-hydroxybutanoate | 85% | >99% | rsc.org |

| Nitrilase | Nitrilase-catalysed desymmetrisation | 3-hydroxyglutaronitrile | High | 99% | researchgate.net |

Contribution to the Construction of Biologically Active Amine-Containing Structures

The chiral intermediates derived from this compound are instrumental in building complex, biologically active molecules that contain amine functionalities. The premier example is the role of Ethyl (R)-4-cyano-3-hydroxybutanoate in the synthesis of atorvastatin. google.com This chiral synthon provides a key fragment of the drug's side chain. nih.gov The nitrile group in this intermediate is a versatile functional handle that can be readily converted into an amine or other nitrogen-containing groups, which are often crucial for the biological activity of the final molecule.

Furthermore, this chiral cyanobutanoate derivative serves as a synthon in the production of other important amine-containing structures like L-carnitine and (R)-4-amino-3-hydroxybutanoic acid, further underscoring its importance in constructing biologically active molecules. nih.govresearchgate.netresearchgate.net

Contributions to Pharmaceutical Intermediate Development

The unique chemical structure of this compound makes it an attractive starting material for the synthesis of various pharmaceutical intermediates. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions, while the ester functionality can undergo hydrolysis, amidation, or reduction. This dual reactivity allows for the construction of complex molecular architectures.

Glimepiride is a third-generation sulfonylurea drug used to treat type 2 diabetes. A critical intermediate in the synthesis of Glimepiride is 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608). While various synthetic routes to this intermediate have been documented, the scientific literature predominantly describes its synthesis starting from materials other than this compound.

Detailed patent literature outlines the synthesis of 3-ethyl-4-methyl-3-pyrrolin-2-one from precursors such as ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate google.com. This precursor is typically synthesized from ethyl acetoacetate (B1235776) through a series of reactions including ethylation and cyanation. For instance, one patented method involves the reaction of ethyl acetoacetate to form 2-ethyl-3-oxobutanoate, which is then converted to 2-ethyl-3-hydroxy-3-cyanoethyl butyrate. This is followed by high-pressure catalytic hydrogenation and cyclization to yield the target intermediate.

A thorough review of available scientific literature and patent databases did not reveal a direct and established synthetic pathway for the production of the key Glimepiride intermediate, 3-ethyl-4-methyl-3-pyrrolin-2-one, starting from this compound. The established and industrially practiced routes appear to favor alternative starting materials.

Gamma-aminobutyric acid (GABA) analogues are a class of drugs that are structurally related to the inhibitory neurotransmitter GABA. These compounds, such as Pregabalin, are widely used for the treatment of epilepsy, neuropathic pain, and anxiety disorders. This compound serves as a valuable precursor for the synthesis of these important pharmaceutical agents due to its ability to provide the core carbon skeleton required for the GABA structure.

The synthesis of GABA analogues from cyano-containing esters is a well-established strategy in medicinal chemistry. For instance, a chemoenzymatic approach has been developed for the asymmetric synthesis of precursors for Pregabalin, which utilizes the bioreduction of β-cyanoacrylate esters. This highlights the importance of cyano-esters in building the chiral centers found in many GABA analogues.

A plausible synthetic route to GABA analogues starting from this compound would involve a Michael addition reaction wikipedia.org. In this approach, a nucleophile is added to an α,β-unsaturated carbonyl compound. This compound can be envisioned as a substrate that, after appropriate modification, could participate in such a reaction to introduce the necessary side chains characteristic of various GABA analogues. For example, the synthesis of Pregabalin requires the introduction of an isobutyl group at the β-position to the carboxyl group.

While a direct synthesis of Pregabalin from this compound is not explicitly detailed in the readily available literature, the synthesis of a closely related compound, (S)-ethyl 3-cyanobutanoate, has been reported as a key step in a chemoenzymatic route to Pregabalin precursors nih.govacs.org. This synthesis involves the asymmetric bioreduction of the corresponding β-cyanoacrylate ester. This demonstrates the utility of cyanobutanoate structures in accessing these important pharmaceutical intermediates. The general strategy involves the formation of a substituted cyanobutanoate derivative, followed by reduction of the nitrile group to an amine and hydrolysis of the ester to a carboxylic acid, thus yielding the final GABA analogue structure.

| Intermediate | Precursor | Key Reaction Type | Target Drug Class |

| (S)-Ethyl 3-cyanobutanoate | β-Cyanoacrylate ester | Asymmetric Bioreduction | GABA Analogues (e.g., Pregabalin) |

| Substituted cyanobutanoates | This compound | Michael Addition (proposed) | GABA Analogues |

Advanced Analytical and Spectroscopic Characterization in Research of Ethyl 4 Cyanobutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For Ethyl 4-cyanobutanoate, a combination of 1D and 2D NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Proton (¹H) NMR spectroscopy is used to determine the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the different sets of chemically non-equivalent protons in the molecule. The chemical shift (δ), multiplicity, and integral value of each signal are key to assigning the structure.

The ethyl ester group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-CH₃). The butanoate chain contains three methylene groups. The protons on the carbon adjacent to the carbonyl group (α-protons) and the carbon adjacent to the nitrile group (γ-protons) are expected to appear as triplets due to coupling with their methylene neighbors. The central methylene group (β-protons) would likely appear as a multiplet, specifically a quintet, as it is coupled to the protons on both adjacent carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | 3H |

| -CH₂-C≡N | ~ 2.45 | Triplet (t) | 2H |

| -C(=O)-CH₂- | ~ 2.50 | Triplet (t) | 2H |

| -CH₂-CH₂-CH₂- | ~ 2.05 | Multiplet (m) | 2H |

Note: Predicted values are based on standard chemical shift tables and data from analogous ester compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. This compound has seven chemically distinct carbon atoms, and therefore, seven signals are expected in its ¹³C NMR spectrum.

The chemical shifts are highly dependent on the electronic environment. The carbonyl carbon of the ester is the most deshielded and appears furthest downfield. The nitrile carbon also has a characteristic chemical shift. The carbons bonded to the electronegative oxygen atom are also shifted downfield relative to simple alkane carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbons | Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-C H₃ | ~ 14.2 |

| -C H₂-C≡N | ~ 16.8 |

| -CH₂-C H₂-CH₂- | ~ 23.5 |

| -C(=O)-C H₂- | ~ 30.5 |

| -O-C H₂- | ~ 61.0 |

| -C ≡N | ~ 119.5 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds docbrown.info.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show a cross-peak between the triplet at ~1.25 ppm and the quartet at ~4.15 ppm, confirming the ethyl group. It would also show correlations between the signals of the three adjacent methylene groups of the butanoate chain (~2.50 ppm, ~2.05 ppm, and ~2.45 ppm), establishing their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu Each protonated carbon in Table 2 would show a cross-peak with its corresponding proton signal from Table 1. For example, the carbon signal at ~61.0 ppm would correlate with the proton quartet at ~4.15 ppm. This technique is invaluable for assigning the carbon signals of the aliphatic chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JHC and ³JHC). youtube.com HMBC is critical for confirming the connection of the molecular fragments. Key correlations for this compound would include a cross-peak between the methylene protons of the ethyl group (~4.15 ppm) and the carbonyl carbon (~172.5 ppm), and between the α-protons of the butanoate chain (~2.50 ppm) and the carbonyl carbon. This confirms the ester linkage. A correlation between the γ-protons (~2.45 ppm) and the nitrile carbon (~119.5 ppm) would confirm the position of the cyano group.

Mass Spectrometry for Molecular Structure Elucidation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) using ESI-TOF provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. ESI is a soft ionization technique that typically produces intact protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ and [M+K]⁺ with minimal fragmentation.

For this compound (C₇H₁₁NO₂), the calculated monoisotopic mass is 141.078978594 Da. nih.gov An ESI-TOF MS analysis would be expected to show ions corresponding to this mass with various adducts, confirming the molecular formula with high confidence.

Table 3: Predicted ESI-TOF MS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 142.08625 |

| [M+Na]⁺ | 164.06820 |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com It is widely used for purity assessment.

In the context of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or degradation products. nih.govnih.gov The sample is injected into an LC system, and the components are separated on a column (e.g., a C18 reversed-phase column). The eluent from the column is then introduced into the mass spectrometer.

The mass spectrometer acts as a highly specific and sensitive detector. A chromatogram is generated, plotting signal intensity versus retention time. The peak corresponding to this compound would be identified by its characteristic retention time and its specific mass-to-charge ratio (e.g., m/z 142.0862 for the [M+H]⁺ ion). The area of this peak relative to the total area of all detected peaks allows for a quantitative assessment of the compound's purity. Impurities can often be identified or characterized by their own unique mass spectra.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with exceptional accuracy. This technique measures the mass-to-charge ratio (m/z) to a very high degree of precision, allowing for the calculation of a unique elemental formula.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₇H₁₁NO₂. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the monoisotopic mass is determined to be 141.078978594 Da nih.gov.

In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to form a protonated molecule, [M+H]⁺. The instrument then measures the m/z of this ion. The high resolving power of the spectrometer allows for the differentiation between compounds with the same nominal mass but different elemental compositions. While specific experimental data for this compound is not widely published in readily accessible databases, the expected result from an HRMS analysis would be a measured m/z value that closely matches the theoretical value for the protonated molecule, typically within a few parts per million (ppm).

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Theoretical Exact Mass | 141.078978594 Da |

| Expected [M+H]⁺ Ion | 142.086253163 Da |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

The IR spectrum of this compound is characterized by the presence of distinct absorption bands that confirm the presence of its two key functional groups: the nitrile (C≡N) and the ester (C=O and C-O).

The nitrile group (C≡N) exhibits a sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹. This peak is highly characteristic and its presence is a strong indicator of the nitrile functionality.

The ester group gives rise to two prominent absorption bands. The most intense of these is the carbonyl (C=O) stretching vibration, which for a saturated aliphatic ester like this compound, is expected to appear in the range of 1750-1735 cm⁻¹ docbrown.info. This is a strong, sharp peak that is a hallmark of the ester group. Additionally, the C-O single bond stretching vibrations of the ester group typically result in one or two strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2260 - 2240 | Medium, Sharp |

| Ester | C=O stretch | 1750 - 1735 | Strong, Sharp |

| Ester | C-O stretch | 1300 - 1000 | Strong |

The combination of HRMS and IR spectroscopy provides a robust and detailed characterization of this compound, confirming its molecular formula and the presence of its defining functional groups, which is essential for its application in further research and synthesis.

Emerging Research Frontiers and Specialized Applications of Ethyl 4 Cyanobutanoate

Catalytic Applications Beyond Traditional Organic Transformations

The unique electronic properties of the cyano and ester moieties in ethyl 4-cyanobutanoate make it a versatile substrate for a variety of catalytic systems, enabling transformations that go beyond simple functional group interconversions.

Organometallic catalysis offers powerful tools for the activation and functionalization of otherwise inert chemical bonds. While direct cross-coupling reactions involving the C-CN bond of this compound are still an emerging area, the principles of palladium-catalyzed C-H activation and cross-coupling provide a conceptual framework for its potential functionalization. nih.govnih.gov These reactions typically involve a Pd(II)/Pd(0) catalytic cycle where a C-H bond is cleaved and a new carbon-carbon or carbon-heteroatom bond is formed with an organometallic reagent. nih.govfiveable.me The application of such methods to this compound could enable the introduction of aryl, vinyl, or alkyl groups at various positions along its carbon backbone, significantly diversifying its synthetic utility.

A more concrete example of organometallic catalysis is seen in the hydrogenation of derivatives of this compound. For instance, the catalytic hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate has been shown to be highly dependent on the choice of catalyst. researchgate.net Different heterogeneous catalysts can selectively reduce the nitrile group to a primary amine, or facilitate cyclization to form five- or six-membered heterocyclic rings. researchgate.net This highlights the potential of organometallic catalysts to control the reaction pathways of complex cyanoesters.

Table 1: Catalyst-Dependent Selectivity in the Hydrogenation of a Cyanoester Derivative researchgate.net

| Catalyst | Major Product |

|---|---|

| Raney Nickel | Diamine |

| Palladium on Carbon | Five-membered ring (pyrrolidine derivative) |

The development of chiral catalysts has opened up new avenues for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. This compound and its derivatives are promising substrates for such asymmetric transformations.

A significant advancement in this area is the asymmetric cyanation of activated olefins using ethyl cyanoformate as a cyanide source, catalyzed by a modular titanium(IV) catalyst. nih.gov This reaction, which proceeds with high yields and enantiomeric excess (ee), allows for the enantioselective introduction of a cyano group, leading to the formation of chiral nitrile-containing products. nih.gov The resulting enantioenriched compounds can be further transformed into valuable intermediates such as γ-aminobutyric acids. nih.gov Theoretical studies have shed light on the mechanism of this reaction, suggesting a dual activation process where the titanium center acts as a Lewis acid to activate the olefin. mdpi.com

Table 2: Asymmetric Cyanation of Activated Olefins using a Modular Titanium Catalyst nih.gov

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (E)-N-Cinnamoyl-2-oxazolidinone | 95 | 92 |

| (E)-N-(3-Phenylpropenoyl)-2-oxazolidinone | 92 | 90 |

Furthermore, chiral Lewis acid catalysis represents a powerful strategy for controlling stereochemistry. rsc.orgnih.gov While specific applications to this compound are still under exploration, the general principles of using chiral Lewis acids to create a chiral environment around the substrate could be applied to various reactions involving the cyano or ester group, such as aldol (B89426) additions or Michael reactions.

Integration with Fluorine Chemistry for Advanced Biologically Active Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. researchgate.net The integration of fluorine chemistry with the this compound scaffold holds significant promise for the development of novel, biologically active compounds.

Research has shown that fluorinated derivatives of butanoates can exhibit interesting biological activities. For example, novel ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives have been synthesized and evaluated for their antioxidant, antibacterial, and angiotensin I-converting enzyme (ACE) inhibitory activities. researchgate.net These findings suggest that the incorporation of fluorine into a butanoate backbone can lead to potent bioactive molecules. researchgate.net

The synthesis of fluorinated analogues of natural products has also proven to be a successful strategy for developing new therapeutic agents. For instance, fluorinated combretastatin (B1194345) analogues have been synthesized and shown to have potent cytotoxic activity and inhibitory effects on tubulin polymerization. nih.govfigshare.com This underscores the potential of using fluorine substitution to enhance the biological profile of a molecule. While direct fluorination of this compound and subsequent biological evaluation is a developing area, the existing research on related fluorinated compounds provides a strong rationale for pursuing this avenue.

Novel Synthetic Strategies for Structural Diversification and Functionalization

The development of novel synthetic routes to access and modify the this compound structure is crucial for expanding its applications. One notable example is the novel synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a key chiral intermediate for the synthesis of statins, from the readily available starting material L-(-)-malic acid. researchgate.net This multi-step process, involving esterification, reduction, bromination, and cyanation, provides an efficient pathway to a high-value chiral building block. researchgate.net

Furthermore, the reactivity of the cyano and ester groups in this compound allows for a variety of functionalization and diversification strategies. For instance, the cyclization of related compounds like ethyl 2-[cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate demonstrates the potential for constructing complex heterocyclic scaffolds from cyano-functionalized esters. dntb.gov.ua Such cyclization strategies could be adapted to this compound to generate a diverse library of novel heterocyclic compounds with potential biological activities. The development of such innovative synthetic methodologies is key to unlocking the full potential of this compound as a versatile platform for chemical innovation.

Conclusion and Future Research Outlook

Summary of Key Academic Contributions and Research Areas Pertaining to Ethyl 4-cyanobutanoate

This compound, a bifunctional organic molecule, has carved a niche for itself within the realm of synthetic organic chemistry, primarily as a crucial building block in the synthesis of high-value pharmaceutical compounds. Its chemical structure, featuring both a nitrile and an ester functional group, allows for a range of chemical transformations, making it a versatile intermediate.

The most significant and well-documented academic contribution of this compound is its role as a key precursor in the synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate. This chiral hydroxy nitrile is a critical intermediate in the industrial production of Atorvastatin (B1662188), a widely prescribed cholesterol-lowering medication. researchgate.netnih.gov The synthesis of this crucial intermediate often involves the asymmetric reduction of a keto group introduced at the beta-position to the ester in the this compound backbone. Both chemical and enzymatic methods have been extensively explored for this stereoselective transformation, underscoring the economic and academic importance of the parent molecule, this compound. nih.govdntb.gov.ua

Beyond this primary application, the academic contributions of this compound are less extensively documented. However, its inherent chemical reactivity suggests its potential in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govnih.govclockss.org The nitrile group can participate in cyclization reactions to form pyridines, pyrimidines, or other heterocyclic systems that are prevalent in medicinal chemistry. nih.govnih.gov The ester functionality, on the other hand, provides a handle for further modifications, such as amidation or reduction to an alcohol, expanding its synthetic utility. As an organic building block, it holds potential for the modular assembly of more complex molecular architectures. cymitquimica.comsigmaaldrich.com

A summary of the primary research areas and contributions of this compound is presented in the table below:

| Research Area | Key Academic Contribution |

| Medicinal Chemistry | Serves as a fundamental building block in the multi-step synthesis of Atorvastatin, a leading hypolipidemic agent. researchgate.netnih.gov |

| Synthetic Organic Chemistry | Acts as a versatile precursor for the synthesis of chiral intermediates, particularly Ethyl (R)-4-cyano-3-hydroxybutanoate. researchgate.netnih.gov |

| Biocatalysis | The derivatives of this compound are key substrates in the development of enzymatic and whole-cell biocatalytic reductions for the production of enantiomerically pure pharmaceutical intermediates. dntb.gov.ua |

While its current academic footprint is largely defined by its connection to Atorvastatin, the fundamental reactivity of this compound suggests a broader, yet to be fully realized, potential in organic synthesis.

Future Directions in the Scholarly Investigation of this compound in Synthetic Organic Chemistry and Materials Science

The future scholarly investigation of this compound is poised to expand beyond its current, relatively narrow application focus. There are significant opportunities for new research in both synthetic organic chemistry and the nascent field of its application in materials science.

In Synthetic Organic Chemistry:

Future research is likely to concentrate on leveraging the dual functionality of this compound for the synthesis of a wider array of complex molecules and heterocyclic systems. Key future directions include:

Exploration of Novel Synthetic Methodologies: The development of new catalytic systems for the selective transformation of either the nitrile or the ester group will unlock new synthetic pathways. This could include novel hydrogenation, hydrolysis, or cycloaddition reactions.

Synthesis of Diverse Heterocyclic Scaffolds: A systematic investigation into the utility of this compound for the synthesis of various nitrogen-containing heterocycles is a promising avenue. nih.govnih.govclockss.org This could lead to the discovery of new pharmacologically active compounds.

Application in Total Synthesis: Its role as a C5 building block could be exploited in the total synthesis of natural products and other complex target molecules beyond its current application.

In Materials Science:

The application of this compound in materials science is a largely unexplored territory, offering a fertile ground for future research. The presence of both a polar nitrile group and a modifiable ester group suggests potential for its use in the development of novel polymers and functional materials. Potential research directions include:

Monomer for Specialty Polymers: Investigation into the polymerization of this compound or its derivatives could lead to the creation of new polyesters or polyamides with unique properties. The nitrile group could be incorporated to enhance thermal stability or to serve as a site for post-polymerization modification. While research has been conducted on poly(ethyl cyanoacrylate), the properties of polymers derived from this compound remain to be seen. researchgate.netnih.gov

Precursor for Functional Materials: The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids. This opens up the possibility of using this compound as a precursor for the synthesis of functional monomers for applications in areas like hydrogels, biodegradable polymers, or materials with specific surface properties. researchgate.net

Component in Metal-Organic Frameworks (MOFs): The ability of the nitrile and ester groups to coordinate with metal ions could be explored for the synthesis of novel MOFs with potential applications in gas storage, catalysis, or sensing.

A summary of potential future research directions is provided in the interactive table below:

| Field | Future Research Direction | Potential Impact |

| Synthetic Organic Chemistry | Development of novel catalytic transformations | Expansion of the synthetic utility of this compound |

| Synthetic Organic Chemistry | Synthesis of a broader range of heterocyclic compounds | Discovery of new drug candidates and biologically active molecules |

| Materials Science | Investigation as a monomer for novel polymers | Creation of new materials with tailored properties |

| Materials Science | Use as a precursor for functional monomers and materials | Development of advanced materials for various technological applications |

Q & A

Q. What are the key synthetic pathways for Ethyl 4-cyanobutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-cyanobutanoic acid with ethanol under acid catalysis. Key variables include temperature (optimal range: 60–80°C), molar ratios of reactants (e.g., 1:1.2 acid-to-ethanol), and catalyst concentration (e.g., 1–2% H₂SO₄). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification involves distillation under reduced pressure (40–60 mmHg) to isolate the ester .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- ¹H NMR : Expect signals for the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and the nitrile group (no direct proton signal; adjacent CH₂ groups appear at δ 2.5–3.0 ppm).

- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch). Compare spectra with reference data from PubChem or NIST Chemistry WebBook .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Work in a fume hood due to potential vapor release. Store in airtight containers away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction kinetics and computational modeling improve the synthesis of this compound?

Conduct time-resolved experiments (e.g., in situ FTIR or GC-MS) to track intermediate formation. Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, calculate activation energies for esterification steps using software like Gaussian or ORCA. Validate models against experimental Arrhenius plots .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts or IR bands may arise from solvent polarity, concentration effects, or impurities. Standardize conditions (e.g., CDCl₃ for NMR, dry KBr pellets for IR) and cross-reference multiple databases (PubChem, NIST). Perform spiking experiments with pure standards to confirm peak assignments .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

The electron-withdrawing nitrile group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or Grignard reagents). Steric hindrance from the ethyl ester group may slow bulkier nucleophiles. Test via competitive reactions with varying nucleophile sizes (e.g., methylamine vs. tert-butylamine) and monitor kinetics via LC-MS .

Q. What advanced statistical methods are appropriate for analyzing variability in catalytic esterification data?

Apply multivariate analysis (e.g., ANOVA) to isolate effects of temperature, catalyst loading, and stirring rate. Use error propagation models to quantify uncertainty in yield calculations. For non-linear relationships, employ response surface methodology (RSM) to optimize conditions .

Methodological Guidance

- Data Presentation : Include processed data tables in the main text (e.g., kinetic rate constants, statistical outputs) and raw data in appendices. Use error bars (±SD) in graphs and annotate with significance levels (p < 0.05) .

- Literature Comparison : Contrast your findings with prior studies (e.g., esterification mechanisms in similar nitrile-containing esters) and discuss deviations using cited sources .

- Limitations : Address experimental constraints (e.g., equipment sensitivity, solvent purity) and propose refinements (e.g., alternative catalysts like immobilized lipases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.